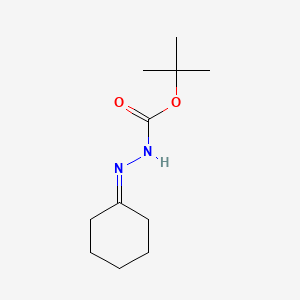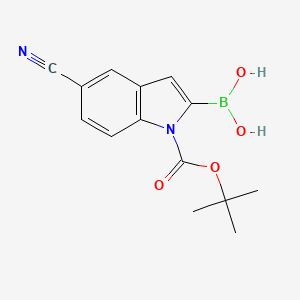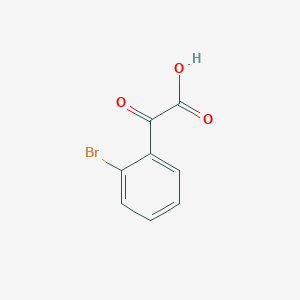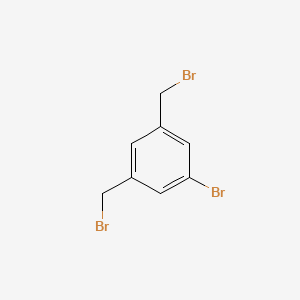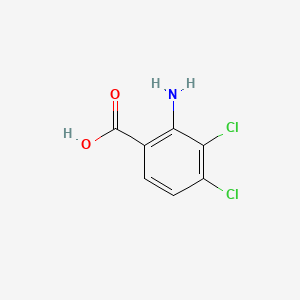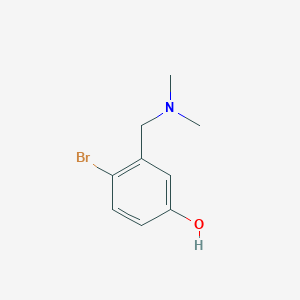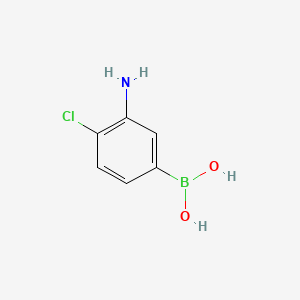![molecular formula C13H15N3O4S B1275880 N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide CAS No. 36326-07-5](/img/structure/B1275880.png)
N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide is a derivative of sulfonamide, which is a group known for its antibacterial properties. While the specific compound is not directly studied in the provided papers, similar compounds with sulfamoyl and acetamide groups have been investigated for their electronic, biological, and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide includes converting phenyl acetic acid into an ester, then to hydrazide, and cyclizing in the presence of CS2. Subsequent steps involve reacting substituted amines with bromoacetyl bromide and combining the resulting product with 5-benzyl-1,3,4-oxadiazole-2-thiol in the presence of DMF and NaH to obtain the target compounds . A similar approach could be hypothesized for the synthesis of N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide, with appropriate modifications to the starting materials and reagents.
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic signatures of related compounds have been characterized using computational methods such as density functional theory (DFT). These studies provide insights into the geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers . Such analyses are crucial for understanding the stability and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of similar compounds has been evaluated in different solvents using molecular electrostatic potential (MEP) analysis and natural bond orbital (NBO) methods. These studies help in understanding the intramolecular interactions and charge transfer energies, which are essential for predicting the chemical behavior of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their biological interactions, have been investigated using various computational models. For example, the ADMET properties, which describe the absorption, distribution, metabolism, excretion, and toxicity, are predicted to assess the drug-likeness of the compounds. Molecular docking studies are also carried out to explore potential biological activities, such as antifungal and anticancer properties . The vibrational spectroscopic assignment is determined by quantum computation, which is essential for identifying the compound's specific functional groups and their interactions .
科学的研究の応用
Anticancer Activity
N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide and its derivatives have been explored for their potential in anticancer applications. One study synthesized a series of 4-arylsulfonyl-1,3-oxazoles and evaluated their anticancer activities. These compounds demonstrated significant activity against various individual cancer cell lines, suggesting their potential as leading compounds for further in-depth studies in anticancer treatments (Zyabrev et al., 2022).
Antimicrobial Activity
The compound and its related structures have also been investigated for their antimicrobial properties. Research has shown that these compounds exhibit promising antibacterial and antifungal activities, making them candidates for further exploration in antimicrobial applications. One study synthesized and evaluated various heterocycles incorporating sulfamoyl moiety, demonstrating significant antimicrobial properties (Darwish et al., 2014).
Structural Studies and Interactions
Studies have also been conducted to explore the structural aspects of these compounds and their interactions with biological molecules. For instance, the interaction of certain p-hydroxycinnamic acid amides, which include derivatives of N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide, with bovine serum albumin was investigated through fluorescence and UV–vis spectral studies (Meng et al., 2012).
特性
IUPAC Name |
N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-8-9(2)20-13(14-8)16-21(18,19)12-6-4-11(5-7-12)15-10(3)17/h4-7H,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGBRLMXWWNZLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404420 |
Source


|
| Record name | N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide | |
CAS RN |
36326-07-5 |
Source


|
| Record name | N-[4-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-Acetyl-N1-(4,5-dimethyloxazol-2-yl)-sulfanilamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

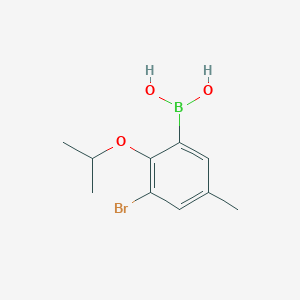
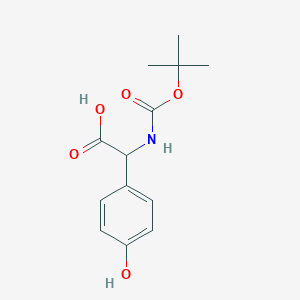
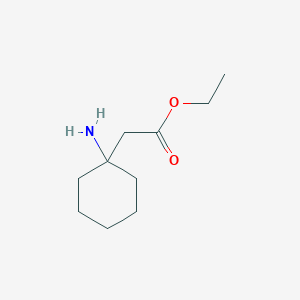
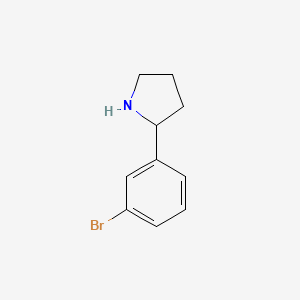
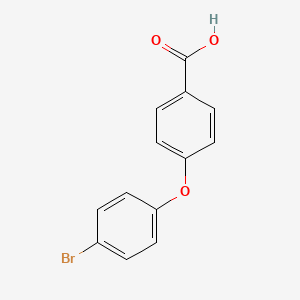
![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)
